
2-Methyl-1H-indole-6-carbonitrile
Overview
Description
2-Methyl-1H-indole-6-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a methyl group at the 2-position and a nitrile group at the 6-position. Its molecular formula is C₁₀H₈N₂, with a molecular weight of 156.19 g/mol (CAS: 20996-87-6) . The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural neurotransmitters and its versatility in drug design. The nitrile group enhances reactivity, enabling participation in click chemistry, hydrogen bonding, and coordination with metal catalysts, making it valuable in synthesizing pharmaceuticals and agrochemicals .
Structurally, the planar indole ring system allows for π-π stacking interactions, while the methyl and nitrile substituents influence electronic properties and steric effects. These features are critical for modulating binding affinities in biological targets, such as kinases and GPCRs .
Preparation Methods
The synthesis of 2-Methyl-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with cyanogen bromide under basic conditions. Another approach is the cyclization of appropriate precursors using catalysts such as palladium or copper . Industrial production methods often involve multi-step processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Methyl-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry
2-Methyl-1H-indole-6-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds.
Synthetic Routes :
- Common methods for synthesizing this compound include reactions involving 2-methylindole and cyanogen bromide under basic conditions, yielding high efficiencies.
Biology
The compound is under investigation for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, leading to changes in cellular processes.
Biological Activity Summary :
Activity Type | Potential Effects | References |
---|---|---|
Antimicrobial | Inhibits growth of various bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines |
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.
Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cells, suggesting its potential as a lead compound in drug development .
Industry
This compound is utilized in the production of specialty chemicals and materials , particularly dyes and pigments. Its stability and colorfastness make it suitable for applications in textiles and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indole-6-carbonitrile involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Physical Properties of Selected Indole Carbonitriles
Key Observations:
Substitution Patterns :
- The position of substituents significantly impacts reactivity and biological activity. For example, this compound’s nitrile at C6 and methyl at C2 create a sterically accessible nitrile group for reactions, whereas 5-Methyl-3-phenyl-1H-indole-2-carbonitrile’s bulkier phenyl group at C3 may hinder nucleophilic attacks .
- Methoxy substituents (e.g., in 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) enhance solubility but reduce electrophilicity compared to nitriles .
Crystallographic Data :
- Dihedral angles between indole and aryl rings influence packing efficiency. For instance, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile exhibits a dihedral angle of 64.48° , compared to 58.41° in 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile, suggesting methoxy groups increase torsional strain .
Spectral Signatures :
Biological Activity
2-Methyl-1H-indole-6-carbonitrile is a compound within the indole family, known for its diverse biological activities. Indoles are heterocyclic compounds that play crucial roles in various biochemical processes, including enzyme interactions and receptor binding. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing cellular signaling pathways and gene expression.
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular function.
- Cellular Effects : It affects various cell types by altering cell signaling and metabolism, contributing to its antiviral, anti-inflammatory, and anticancer properties.
Biological Activities
The compound exhibits a wide range of biological activities:
- Antiviral Activity : Research indicates that this compound may possess antiviral properties, although specific viral targets require further investigation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory mediators .
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Potential activity against viral infections | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
A study evaluating the anticancer effects of this compound on various human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast (MCF-7) and lung (A549) cancer cells, showing an IC50 value indicative of its potency in inducing cell death through apoptosis.
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar indole derivatives:
Compound | Structure Comparison | Biological Activity |
---|---|---|
1-Methyl-1H-indole-5-carbonitrile | Similar structure, different substitution pattern | Varied biological activities |
Indole-3-acetic acid | Natural plant hormone | Distinct growth regulatory functions |
Indole-3-carbinol | Found in cruciferous vegetables | Known for anticancer properties |
The specific substitution pattern of this compound contributes to its unique chemical and biological properties, enhancing its potential applications in research and industry.
Properties
IUPAC Name |
2-methyl-1H-indole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPCICJNXATMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667077 | |
Record name | 2-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-10-8 | |
Record name | 2-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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